Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate centers around a benzene ring core bearing four distinct substituents that create a unique electronic and steric environment. The primary aromatic framework consists of a benzene ring substituted at positions 2, 3, 4, and 5 relative to the carboxylate functionality, establishing a heavily substituted aromatic system with significant steric crowding. The carboxylate ester group at position 1 provides the primary electrophilic site, while the amino group at position 4 serves as the principal nucleophilic center, creating an interesting electronic dichotomy within the molecule.
The benzyloxy substituent at position 3 introduces additional aromatic character through its phenyl ring component, effectively creating a biaryl-like system with potential for intramolecular interactions. This benzyloxy group extends the molecular framework and provides additional sites for potential hydrogen bonding and π-π stacking interactions. The oxygen linkage creates a flexible connection that allows for conformational variability, potentially influencing the overall molecular geometry and reactivity patterns. The presence of this bulky substituent adjacent to the amino group creates significant steric hindrance that affects the accessibility of the amino functionality.
The iodine atom at position 5 represents the heaviest substituent and contributes substantially to the molecular weight while providing a site for potential halogen bonding interactions. The large atomic radius of iodine and its significant electronegativity create a polarizable halogen bond donor that can engage in specific intermolecular interactions. The positioning of the iodine atom ortho to the carboxylate group and meta to the amino group establishes an asymmetric electronic distribution that influences the overall dipole moment and reactivity of the molecule.
The amino group at position 4 exists in a sterically constrained environment, flanked by the benzyloxy group and the iodine atom. This positioning limits the conformational freedom of the amino group while potentially affecting its basicity through both steric and electronic effects. The electron-donating nature of the amino group contrasts with the electron-withdrawing characteristics of the carboxylate ester and the iodine substituent, creating a complex electronic landscape within the aromatic system.
Properties
IUPAC Name |
methyl 4-amino-3-iodo-5-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c1-19-15(18)11-7-12(16)14(17)13(8-11)20-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBLBZRROVYJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243781 | |
| Record name | Methyl 4-amino-3-iodo-5-(phenylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186405-03-7 | |
| Record name | Methyl 4-amino-3-iodo-5-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-3-iodo-5-(phenylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzyloxy Group Installation
The benzyloxy group (–OCH2Ph) is typically introduced via nucleophilic aromatic substitution or Williamson ether synthesis, where a hydroxy-substituted benzoate intermediate reacts with benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in an aprotic solvent like DMF or acetone). The reaction is conducted under reflux to ensure complete conversion.
Iodination at the 5-Position
Selective iodination is performed using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of an acid or Lewis acid catalyst. The reaction temperature is controlled between 0°C to room temperature to avoid over-iodination or side reactions. The regioselectivity is influenced by the directing effects of the amino and benzyloxy substituents.
Esterification to Methyl Benzoate
If the starting material is a benzoic acid derivative, methyl esterification is achieved by treatment with methanol and an acid catalyst such as sulfuric acid or by using diazomethane for methylation. This step ensures the carboxylic acid is converted to the methyl ester functional group.
Amination at the 4-Position
The amino group is introduced via nucleophilic substitution or reduction of a nitro precursor. For example, a nitro group at the 4-position can be reduced using catalytic hydrogenation (Pd/C under hydrogen atmosphere) or chemical reducing agents like tin(II) chloride in acidic medium.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzyloxy group formation | Benzyl bromide, K2CO3, DMF | Reflux (~80°C) | 6–12 hours | 85–92 | Anhydrous conditions preferred |
| Iodination | N-iodosuccinimide (NIS), AcOH or CH2Cl2 | 0–25°C | 1–3 hours | 75–88 | Controlled addition to avoid di-iodination |
| Esterification | Methanol, H2SO4 (catalytic) | Reflux (~65°C) | 4–6 hours | 90–95 | Alternative: diazomethane for methylation |
| Amination | Pd/C, H2 (catalytic hydrogenation) or SnCl2/HCl | Room temp to 50°C | 2–6 hours | 80–90 | Reduction of nitro precursor |
Alternative and Improved Methods
- One-pot synthesis approaches have been explored to reduce the number of purification steps and improve overall yield, combining iodination and benzyloxy substitution in a single reaction vessel under controlled conditions.
- Use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to introduce the amino group directly onto the iodinated intermediate, offering higher selectivity and milder conditions.
- Microwave-assisted synthesis has been reported to accelerate reaction kinetics, particularly for ether formation and iodination steps, reducing reaction times from hours to minutes without compromising yield or purity.
Analytical and Purification Techniques
- Purification: Typically involves recrystallization from suitable solvents (ethanol, ethyl acetate) or chromatographic techniques (flash chromatography) to achieve high purity.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis. The presence of iodine is verified by X-ray fluorescence or ICP-MS for trace analysis.
- Quality Control: HPLC and TLC are used to monitor reaction progress and purity.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| 1. Benzyloxy group formation | Benzyl bromide, K2CO3, DMF, reflux | Introduce benzyloxy substituent | 85–92 |
| 2. Iodination | NIS or ICl, AcOH or CH2Cl2, 0–25°C | Install iodine atom | 75–88 |
| 3. Esterification | Methanol, H2SO4, reflux | Form methyl ester | 90–95 |
| 4. Amination | Pd/C & H2 or SnCl2/HCl, room temp to 50°C | Introduce amino group | 80–90 |
Research Findings and Notes
- The regioselectivity of iodination is strongly influenced by the electron-donating amino and benzyloxy groups directing the electrophilic substitution to the 5-position.
- The benzyloxy group serves as a protecting group for the phenol during subsequent synthetic steps and can be removed if necessary by hydrogenolysis.
- Optimizing reaction times and temperatures is critical to prevent side reactions such as over-iodination or decomposition.
- The use of inert solvents and anhydrous conditions improves reaction efficiency and product stability.
- Safety precautions include handling iodine reagents in a fume hood and using protective equipment due to their corrosive and toxic nature.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:
- Antiviral Activity:
- Antagonist Activity:
Biological Studies
The compound is also utilized in biological research:
-
Enzyme Inhibition Studies:
- Its structure allows it to act as a ligand for specific enzymes, making it valuable in studying enzyme kinetics and inhibition mechanisms.
-
Receptor Binding Studies:
- This compound can be used to explore receptor-ligand interactions, contributing to drug discovery efforts aimed at targeting specific receptors involved in disease processes.
Case Study 1: Antiviral Properties
A study evaluated the antiviral properties of structurally related compounds and found that modifications similar to those present in this compound significantly enhanced antiviral efficacy against HBV by disrupting core particle assembly .
Case Study 2: Receptor Antagonism
In another study focusing on metabolic disorders, compounds with similar structures were tested for their ability to antagonize melanin-concentrating hormone receptors. Results indicated that such compounds could effectively modulate metabolic pathways, suggesting a potential application for this compound in treating obesity and related metabolic conditions .
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, while the benzyloxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several benzoate derivatives, differing primarily in substituents and their positions. Below is a comparative analysis based on substituent effects, reactivity, and applications:
Key Comparative Insights
Halogen vs. Alkynyl/Silyl Groups :
- The iodine substituent in the target compound offers distinct advantages in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the trimethylsilyl-ethynyl group in , which is tailored for click chemistry .
- Bromine analogues () exhibit lower steric demand but similar reactivity in nucleophilic aromatic substitution .
Amino and Hydroxy Substituents: Methyl 3-amino-4-hydroxybenzoate () lacks the benzyloxy group, reducing steric hindrance and enabling facile cyclization to benzoxazoles . In contrast, the benzyloxy group in the target compound may hinder such reactions but improve lipophilicity.
The trifluoromethyl group in enhances bioavailability and target binding affinity, a feature absent in the target compound but relevant for future derivatization .
Synthetic Flexibility :
- The methyl ester in all compared compounds allows for hydrolysis to carboxylic acids, enabling further functionalization. However, the iodine atom in the target compound provides unique opportunities for isotopic labeling or halogen exchange reactions .
Research Findings and Limitations
- Gaps in Evidence: Direct pharmacological or spectroscopic data for this compound are absent in the provided sources. Comparisons rely on structural analogues and inferred properties.
- Synthesis Challenges : The iodine atom’s size and electron-withdrawing nature may complicate regioselective reactions, necessitating optimized conditions (e.g., palladium catalysis for cross-coupling) .
Q & A
Q. What are optimal synthetic routes for Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. A plausible pathway includes:
- Step 1 : Protection of the amino group in 4-amino-3-hydroxybenzoic acid derivatives using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .
- Step 2 : Direct iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid, with temperature control (0–25°C) to minimize side reactions .
- Step 3 : Esterification via methyl chloride or dimethyl sulfate in anhydrous methanol, monitored by TLC (hexane/EtOAc 3:1) .
Yield optimization requires strict control of stoichiometry (e.g., 1.2 equiv. ICl), inert atmosphere (N₂/Ar), and purification by recrystallization (ethanol/water) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves aromatic protons (δ 6.5–8.0 ppm), benzyloxy groups (δ 4.5–5.5 ppm), and methyl esters (δ 3.8–4.0 ppm). Overlapping signals may require 2D experiments (HSQC, HMBC) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (254 nm) assess purity (>98%) and monitor intermediates .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₅H₁₄INO₃: expected [M+H]⁺ = 420.00) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Accelerated degradation at 40–60°C for 72 hours, analyzed by HPLC to detect ester hydrolysis or deiodination .
- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) after 24-hour exposure to UV light (λ = 254 nm) .
- Humidity Tests : Storage at 75% RH for 30 days, with Karl Fischer titration to measure moisture uptake.
Recommended storage: amber vials at –20°C under argon .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination be addressed?
- Methodological Answer : Competing iodination at the 2- or 6-positions can arise due to electronic effects. Strategies include:
- Directing Groups : Use of amino or benzyloxy groups to activate the 5-position via resonance .
- Lewis Acid Catalysis : BF₃·Et₂O enhances electrophilic substitution selectivity .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution and reactive sites, guiding reagent choice .
Q. What contradictions might arise in spectral data interpretation, and how can they be resolved?
- Methodological Answer : Common issues:
- Aromatic Signal Overlap : Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to shift peaks. For example, DMSO-d₆ deshields protons, improving resolution of ortho/meta substituents .
- Dynamic Effects : Variable-temperature NMR (–40°C to 25°C) identifies rotational barriers in benzyloxy groups .
- Isotopic Patterns : LC-MS with isotopic labeling (e.g., ¹³C-methyl ester) distinguishes fragmentation pathways .
Q. What strategies are effective for derivatizing this compound into bioactive analogs?
- Methodological Answer :
- Amide Formation : React with activated acid chlorides (e.g., benzoyl chloride) in THF with DMAP catalysis to replace the methyl ester .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) replaces iodine for library diversification .
- Biological Screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to evaluate binding to targets like kinases or GPCRs .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions for iodination to avoid hydrolysis .
- Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments .
- Contradiction Management : Replicate conflicting spectral results under standardized conditions (e.g., 500 MHz NMR, 25°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
